2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with trimethyl groups and a piperazine ring linked to an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the trimethyl groups are introduced via alkylation reactions.
Synthesis of the Piperazine Ring: The piperazine ring is synthesized separately, often through cyclization reactions involving diamines.
Linking the Oxazole Moiety: The oxazole ring is prepared through cyclization of appropriate precursors, such as amino alcohols or nitriles.
Coupling Reactions: The final step involves coupling the piperazine and oxazole moieties to the pyrimidine core under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups.
Scientific Research Applications
2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting downstream processes.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethyl-1,3-oxazole: A simpler compound with similar structural features but lacking the piperazine and pyrimidine rings.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene:
Uniqueness
2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its combination of pyrimidine, piperazine, and oxazole rings, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.
Properties
Molecular Formula |
C16H23N5O |
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Molecular Weight |
301.39 g/mol |
IUPAC Name |
3-methyl-5-[[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C16H23N5O/c1-11-9-15(22-19-11)10-20-5-7-21(8-6-20)16-12(2)13(3)17-14(4)18-16/h9H,5-8,10H2,1-4H3 |
InChI Key |
HIPMGRHZRJTBRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CN2CCN(CC2)C3=NC(=NC(=C3C)C)C |
Origin of Product |
United States |
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